Cas no 1481412-37-6 (1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine)

1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Indazol-6-amine, 4,5,6,7-tetrahydro-1-methyl-
- 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine
- SCHEMBL22151080
- EN300-2995758
- 1481412-37-6
-
- MDL: MFCD29909801
- インチ: 1S/C8H13N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h5,7H,2-4,9H2,1H3
- InChIKey: CLURULJDTMJORB-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=N1)CCC(C2)N
計算された属性
- 精确分子量: 151.110947427g/mol
- 同位素质量: 151.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 286.4±40.0 °C(Predicted)
- 酸度系数(pKa): 10.03±0.20(Predicted)
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2995758-5.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 90.0% | 5.0g |
$3977.0 | 2025-03-19 | |
Enamine | EN300-2995758-2.5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 90.0% | 2.5g |
$2688.0 | 2025-03-19 | |
Enamine | EN300-2995758-0.25g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 90.0% | 0.25g |
$679.0 | 2025-03-19 | |
Aaron | AR028NAM-2.5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 95% | 2.5g |
$3683.00 | 2023-12-16 | |
Aaron | AR028NAM-1g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 90% | 1g |
$1911.00 | 2025-02-16 | |
Aaron | AR028NAM-10g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 95% | 10g |
$8051.00 | 2023-12-16 | |
1PlusChem | 1P028N2A-2.5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 95% | 2.5g |
$3385.00 | 2024-06-20 | |
Enamine | EN300-2995758-1g |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 95% | 1g |
$1357.0 | 2023-09-06 | |
Aaron | AR028NAM-50mg |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 90% | 50mg |
$464.00 | 2025-02-16 | |
1PlusChem | 1P028N2A-50mg |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
1481412-37-6 | 95% | 50mg |
$457.00 | 2024-06-20 |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amineに関する追加情報
Overview of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS No. 1481412-37-6)
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS No. 1481412-37-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The structural features of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine make it a promising candidate for further research and development in drug discovery.
The chemical structure of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine consists of a six-membered indazole ring fused with a five-membered pyrrole ring, along with a tetrahydro substitution and a methyl group at the 1-position. The amine group at the 6-position adds to its functional versatility and reactivity. This unique combination of structural elements contributes to its potential as a lead compound in various therapeutic areas.
Recent studies have highlighted the pharmacological properties of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine has also been investigated for its neuroprotective effects. Studies conducted in animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and ischemic stroke. The mechanism behind these effects is thought to involve the modulation of oxidative stress and the inhibition of apoptosis in neural cells.
The potential antitumor activity of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine has also been explored. Research published in Cancer Letters has shown that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Specifically, it has been effective against breast cancer and colon cancer cells. These findings suggest that 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine could be further developed as a novel anticancer agent.
The pharmacokinetic properties of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that this compound has good oral bioavailability and favorable pharmacokinetic parameters. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The half-life is moderate, allowing for once-daily dosing regimens in preclinical models.
Safety and toxicity studies are crucial for any potential drug candidate. Preclinical studies have shown that 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine is well tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety profile in humans.
In conclusion, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS No. 1481412-37-6) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory, neuroprotective, and antitumor properties make it a valuable lead for drug discovery efforts in multiple therapeutic areas. Ongoing research aims to optimize its structure for enhanced efficacy and safety profiles.
1481412-37-6 (1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine) Related Products
- 1803438-40-5(2-Nitro-6-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2167553-69-5(2-ethoxy-1-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylethan-1-one)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1708971-72-5(Fgfr4-IN-1)
- 153252-86-9(2-Azidoethyl α-L-fucopyranoside)
- 2168721-93-3(hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine)
- 41873-72-7(2H-1-Benzopyran-3-carbonylchloride)
- 2138127-17-8(3-4-(cyclopropanesulfonamidomethyl)-1H-1,2,3-triazol-1-ylpropanoic acid)
- 82193-30-4(ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate)
- 1706508-25-9((E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide)




